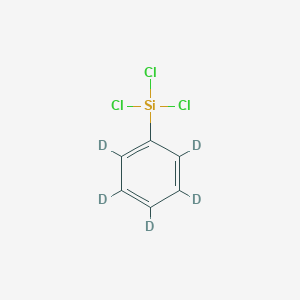

Phenyltrichlorosilane-d5

Description

The exact mass of the compound Phenyltrichlorosilane-d5 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Phenyltrichlorosilane-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenyltrichlorosilane-d5 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

trichloro-(2,3,4,5,6-pentadeuteriophenyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl3Si/c7-10(8,9)6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORVMIVQULIKXCP-RALIUCGRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si](Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])[Si](Cl)(Cl)Cl)[2H])[2H] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80475196 | |

| Record name | Phenyltrichlorosilane-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80475196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59620-12-1 | |

| Record name | Phenyltrichlorosilane-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80475196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 59620-12-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Phenyltrichlorosilane-d5: Physical Properties, Reaction Mechanisms, and Applications in Advanced Materials and Analytical Science

Executive Summary

Phenyltrichlorosilane-d5 (CAS: 59620-12-1) is a highly specialized, isotopically labeled organosilane. As the fully deuterated analog of phenyltrichlorosilane, it retains the aggressive reactivity of its non-deuterated counterpart—specifically its ability to form robust, cross-linked siloxane networks—while providing a distinct +5 Da mass shift and unique spectroscopic signatures (NMR, IR, Raman). This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic behavior during surface modification, and critical applications in drug development, mass spectrometry, and advanced materials research.

Physical and Chemical Properties

Understanding the baseline properties of Phenyltrichlorosilane-d5 is critical for predicting its thermodynamic behavior and handling requirements. Because the isotopic substitution primarily affects molecular mass and vibrational frequencies, macroscopic phase properties closely mirror the non-deuterated analog (CAS 98-13-5), with slight variations in density and molecular weight[1][2].

| Property | Value | Source / Notes |

| CAS Number | 59620-12-1 | [Sigma-Aldrich Isotope Specifications][2] |

| Molecular Formula | C₆D₅Cl₃Si | [Sigma-Aldrich Isotope Specifications][2] |

| Molecular Weight | 216.58 g/mol | +5.03 g/mol shift vs. non-deuterated |

| Isotopic Purity | ≥ 99 atom % D | Mass shift: M+5 |

| Boiling Point | 201 °C (at 760 mmHg) | Based on non-deuterated analog[1] |

| Density (25 °C) | ~1.35 g/mL | Calculated isotopic shift from 1.324 g/mL[1] |

| Flash Point | 91 °C | Combustible liquid[1] |

| Appearance | Colorless to clear brown liquid | Pungent, acrid odor (HCl evolution)[3] |

Chemical Reactivity and Mechanism of Action

The defining chemical characteristic of Phenyltrichlorosilane-d5 is its extreme hydrolytic sensitivity. The three silicon-chlorine (Si-Cl) bonds undergo rapid, stepwise nucleophilic substitution in the presence of water, releasing hydrogen chloride (HCl) gas and forming a transient phenylsilanetriol-d5 intermediate.

Hydrolysis and Condensation Kinetics

The rate of hydrolysis is heavily dependent on the concentration of water and the local pH. In bulk water, the reaction is violent and exothermic, rapidly driving the condensation of silanols into a highly cross-linked, insoluble ladder polymer known as poly(phenylsilsesquioxane)[4][5].

However, in controlled surface-modification environments (e.g., anhydrous solvents with trace surface moisture), the reaction causality shifts. The trace water adsorbed on a hydrophilic substrate (like silica or metal oxides) localized the hydrolysis to the solid-liquid interface. The resulting silanetriols hydrogen-bond with surface hydroxyls and neighboring silanol groups. Subsequent thermal curing drives off water, forming a thermodynamically stable, covalently grafted Self-Assembled Monolayer (SAM) via Si-O-Si (siloxane) linkages[6][7].

Figure 1: Stepwise mechanism of Phenyltrichlorosilane-d5 hydrolysis and subsequent surface condensation.

Applications in Drug Development and Analytical Science

Mass Spectrometry and Isotopic Dilution

In pharmacokinetic (PK) profiling and high-throughput mass spectrometry, matrix effects can severely suppress or enhance analyte ionization, leading to quantitative errors. Phenyltrichlorosilane-d5 is utilized as a derivatizing agent or a synthetic building block to create highly specific internal standards. Because the deuterated standard shares the exact physicochemical properties of the target analyte, it co-elutes perfectly during chromatographic separation. The +5 Da mass shift ensures the isotopic envelope is easily resolved by the mass analyzer, providing a self-validating normalization factor that corrects for instrument variability and matrix suppression[8].

Advanced Drug Delivery Systems

In the formulation of mesoporous silica nanoparticles (MSNs) for targeted drug delivery, controlling the surface energy of the pore walls is critical for the loading and release kinetics of hydrophobic active pharmaceutical ingredients (APIs). Grafting Phenyltrichlorosilane-d5 onto MSNs creates a highly hydrophobic, π-electron-rich microenvironment. The deuterated tag allows researchers to use Solid-State NMR or Raman spectroscopy to quantitatively map the spatial distribution of the silane coating without interference from the non-deuterated API or biological matrices[2][6].

Experimental Protocols

Protocol: Preparation of Deuterated Phenylsiloxane SAMs on Silica Substrates

This protocol outlines a self-validating methodology for generating a dense, reproducible monolayer of Phenyltrichlorosilane-d5.

Causality Note: The use of strictly anhydrous toluene is mandatory. If bulk water is present in the solvent, the silane will polymerize in solution, depositing as macroscopic aggregates rather than a uniform monolayer.

-

Substrate Activation: Clean the silicon/silica substrate using a Piranha solution (3:1 H₂SO₄:H₂O₂) for 30 minutes, followed by exhaustive rinsing with 18 MΩ deionized water. Purpose: Generates a high density of reactive surface silanol (Si-OH) groups.

-

Hydration Control: Dry the substrate with N₂ gas, then equilibrate in a controlled humidity chamber (approx. 30-40% RH) for 15 minutes. Purpose: Establishes a critical, nanometer-thick adsorbed water layer necessary for interfacial silane hydrolysis.

-

Silanization: Submerge the substrate in a 0.5% (v/v) solution of Phenyltrichlorosilane-d5 in anhydrous toluene under an inert argon atmosphere. Incubate for 2 to 4 hours at room temperature.

-

Solvent Rinsing: Remove the substrate and immediately sonicate sequentially in toluene, acetone, and absolute ethanol (5 minutes each). Purpose: Arrests the reaction and removes physically adsorbed, unreacted silane or loosely bound oligomers.

-

Thermal Curing: Bake the substrate in a vacuum oven at 110 °C for 1 hour. Purpose: Drives the dehydration-condensation reaction to completion, forming irreversible covalent Si-O-Si bonds.

-

Validation: Measure the advancing and receding water contact angles (WCA). A successful, dense phenyl-d5 SAM will exhibit a WCA of approximately 85°–95°[7].

Figure 2: Step-by-step experimental workflow for the deposition and validation of Phenyltrichlorosilane-d5 SAMs.

Safety, Handling, and Storage

Phenyltrichlorosilane-d5 is highly corrosive and moisture-sensitive. Upon contact with ambient humidity, it rapidly degrades to form hydrochloric acid.

-

Storage: Must be stored under an inert atmosphere (Argon or N₂) in tightly sealed, dry containers away from heat sources.

-

Handling: All transfers and reactions must be conducted in a fume hood or glovebox using Schlenk line techniques. Personal protective equipment (PPE), including heavy-duty chemical-resistant gloves and face shields, is strictly required to prevent severe chemical burns[9][10].

References

-

Gelest, Inc. "Phenyltrichlorosilane | Silanes." Gelest Technical Data. Available at:[Link]

-

National Center for Biotechnology Information (NCBI). "Phenyltrichlorosilane | CID 7372." PubChem Database. Available at: [Link]

-

Cole-Parmer. "Material Safety Data Sheet - Phenyltrichlorosilane, 95%." Cole-Parmer MSDS Library. Available at:[Link]

-

American Chemical Society (ACS). "Mechanism for the Formation of Poly(phenylsilsesquioxane)." Macromolecules. Available at:[Link]

-

MDPI. "The Influence of HCl Concentration on the Rate of the Hydrolysis–Condensation Reaction of Phenyltrichlorosilane." Molecules. Available at:[Link]

-

American Chemical Society (ACS). "Organized Self-Assembled Monolayers from Organosilanes Containing Rigid π-Conjugated Aromatic Segments." Langmuir. Available at:[Link]

-

American Chemical Society (ACS). "A Different Silica Surface: Radical Oxidation of Poly(methylsilsesquioxane) Thin Films and Particles." Langmuir. Available at:[Link]

- Google Patents. "Computer readable storage mediums, methods and systems for normalizing chemical profiles in biological or medical samples detected by mass spectrometry." US20110282587A1.

Sources

- 1. gelest.com [gelest.com]

- 2. 苯基三氯硅烷-d5 99 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 3. Phenyltrichlorosilane | C6H5Cl3Si | CID 7372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Influence of HCl Concentration on the Rate of the Hydrolysis–Condensation Reaction of Phenyltrichlorosilane and the Yield of (Tetrahydroxy)(Tetraphenyl)Cyclotetrasiloxanes, Synthesis of All Its Geometrical Isomers and Thermal Self-Condensation of Them under “Pseudo”-Equilibrium Conditions [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. US20110282587A1 - Computer readable storage mediums, methods and systems for normalizing chemical profiles in biological or medical samples detected by mass spectrometry - Google Patents [patents.google.com]

- 9. PHENYLTRICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Unraveling the Hydrolysis Kinetics and Condensation Mechanisms of Phenyltrichlorosilane-d5 in Aqueous Environments

As drug delivery systems and hybrid organic-inorganic nanocomposites grow in complexity, the need for precise structural control at the molecular level has never been greater. Phenyltrichlorosilane-d5 (PhSiCl₃-d5) serves as a critical, isotopically labeled precursor for synthesizing poly(phenylsilsesquioxane) (LPSQ) networks and polyhedral oligomeric silsesquioxanes (POSS).

This technical guide dissects the highly reactive aqueous hydrolysis of PhSiCl₃-d5. By understanding the kinetic pathways and the causality behind specific experimental controls, researchers can successfully isolate transient silanol intermediates and track complex polymerization mechanisms without the analytical interference common to non-deuterated systems.

The Mechanistic Landscape of SN2-Si Hydrolysis

Unlike alkoxysilanes, which are relatively stable in water and require explicit acid or base catalysis to undergo hydrolysis at practical rates 1, trichlorosilanes react violently and spontaneously with ambient moisture. The hydrolysis of PhSiCl₃-d5 proceeds via a bimolecular nucleophilic substitution (SN2-Si) mechanism at the electrophilic silicon center [[2]]().

When water attacks the silicon atom, it forms a transient pentacoordinate intermediate. The subsequent collapse of this intermediate expels a chloride ion, generating hydrogen chloride (HCl) and yielding phenylsilanetriol-d5. Because the silicon atom is bonded to three highly electronegative chlorine atoms and an electron-withdrawing phenyl ring, its electrophilicity is exceptionally high, driving the reaction forward almost instantaneously.

The Auto-Catalytic Condensation Cascade

The generation of HCl during the primary hydrolysis step is the critical causal factor dictating the system's downstream behavior. The localized drop in pH acts as a potent auto-catalyst for the condensation of the newly formed silanetriols. These silanols rapidly dehydrate to form siloxane bonds (-Si-O-Si-), progressing from dimers to cyclic oligomers, and eventually yielding ladder-like poly(phenylsilsesquioxane) structures 3.

Fig 1: SN2-Si hydrolysis and condensation pathway of Phenyltrichlorosilane-d5.

Strategic Utility of the -d5 Isotopic Label

In complex drug delivery matrices or hybrid nanocomposites, tracking the kinetic fate of the phenyl ring is analytically challenging due to overlapping proton signals from organic solvents, polymers, and active pharmaceutical ingredients. The -d5 isotopic label provides a distinct analytical advantage:

-

Zero-Background 2H NMR: It allows for the direct observation of the phenyl ring's rotational dynamics and integration into the silsesquioxane cage without interference from the protonated solvent background.

-

Simplified 13C NMR: The deuteration removes complex proton-carbon coupling, yielding cleaner spectra that are easier to quantify during real-time kinetic tracking.

Quantitative Kinetic Landscape

The reactivity of trichlorosilanes is orders of magnitude higher than their alkoxy counterparts. Understanding this kinetic disparity is crucial for designing experimental controls.

| Silane Precursor | Hydrolysis Half-Life (t₁/₂) | Condensation Rate | Primary Byproduct | Reference |

| Phenyltrichlorosilane (PhSiCl₃) | < 1 minute | Extremely Fast (Auto-catalyzed by HCl) | HCl | 3, 4 |

| Dodecyltrichlorosilane | ~1.1 minutes (50% yield) | Extremely Fast | HCl | [[4]]() |

| Phenyltrimethoxysilane (PTMS) | Hours (Highly pH dependent) | Moderate | Methanol | [[5]]() |

| Alkyltrialkoxysilanes | > 24 hours (Neutral pH) | Slow | Alcohols | [[6]](), 1 |

Self-Validating Experimental Protocol: Trapping the Silanetriol

To study the pure hydrolysis mechanism without the interference of runaway polycondensation, researchers must design a kinetic trap. The following protocol utilizes thermodynamic suppression and internal validation to isolate phenylsilanetriol-d5.

Fig 2: Experimental workflow for the controlled hydrolysis of PhSiCl3-d5.

Step-by-Step Methodology

Step 1: Anhydrous Preparation & Internal Standardization

-

Action: Dissolve 10 mmol of PhSiCl₃-d5 in 50 mL of anhydrous Tetrahydrofuran (THF). Add exactly 1.0 mmol of Hexamethyldisiloxane (HMDSO) as an internal standard.

-

Causality: THF is chosen because it is fully miscible with water, ensuring a homogeneous hydrolysis environment. This prevents localized aqueous concentration gradients that would otherwise accelerate uncontrolled, localized polymerization. HMDSO is inert under these specific low-temperature conditions, providing a fixed reference peak for absolute quantitative NMR integration.

Step 2: Temperature-Controlled Hydrolysis

-

Action: Submerge the reaction vessel in a strict 0°C ice bath. Under vigorous stirring, add a stoichiometric excess of D₂O (100 mmol) dropwise over 15 minutes.

-

Causality: The cleavage of the Si-Cl bond is violently exothermic. Failing to dissipate this heat will provide the activation energy required for the silanols to condense. Maintaining 0°C acts as a thermodynamic brake, allowing hydrolysis to occur while kinetically trapping the resulting phenylsilanetriol-d5.

Step 3: Buffering and Phase Extraction

-

Action: Immediately following D₂O addition, introduce cold, saturated sodium bicarbonate (NaHCO₃) solution until the aqueous phase reaches pH 6.5 - 7.0. Extract the organic phase using cold diethyl ether.

-

Causality: Hydrolysis generates stoichiometric amounts of HCl. If left unneutralized, the acidic environment will auto-catalyze siloxane bond formation 3. Rapid buffering halts this catalytic cascade. Diethyl ether is used for extraction because it partitions the silanetriol away from the aqueous salts while remaining easy to evaporate under a cold vacuum.

Step 4: Spectroscopic Validation (The Self-Validating System)

-

Action: Analyze the cold organic extract via ²⁹Si NMR and ²H NMR.

-

System Validation: The protocol validates itself through mass balance. The integration of the ²H NMR signal from the -d5 phenyl ring must quantitatively match the initial molarity of the precursor (relative to the HMDSO standard). Concurrently, the ²⁹Si NMR must show a complete shift from the precursor's Si-Cl resonance to the characteristic T⁰ resonance of silanetriol (approx. -50 to -60 ppm), with less than 5% integration in the T¹ or T² (condensed dimer/oligomer) regions. If T¹/T² signals exceed 5%, the kinetic trap failed, indicating inadequate cooling or buffering.

Conclusion

Mastering the hydrolysis of Phenyltrichlorosilane-d5 requires a deep respect for its aggressive kinetics. By leveraging thermodynamic suppression (0°C), homogeneous co-solvents (THF), and rapid acid quenching, researchers can successfully isolate the silanetriol intermediate. The integration of the -d5 isotope transforms this highly reactive system into a transparent, self-validating model, paving the way for the precision engineering of next-generation silsesquioxane materials.

References

- Title: Mechanism for the Formation of Poly(phenylsilsesquioxane)

- Source: gbxfsilicones.

- Source: nih.

- Source: gelest.

- Source: acs.

- Source: benchchem.

Sources

- 1. gelest.com [gelest.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Unlocking the Applications of Phenyltrimethoxysilane in Modern Chemistry-GBXF SILICONES [en.gbxfsilicones.com]

- 6. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Phenyltrichlorosilane-d₅ Isotopic Purity Requirements for High-Resolution NMR Spectroscopy

Core Directive: The Imperative of Isotopic Purity in Silane Derivatization

In the realm of structural elucidation and quantitative NMR (qNMR), deuterated silanes are indispensable tools. Phenyltrichlorosilane-d₅ (C₆D₅SiCl₃) is widely utilized as a derivatization agent to enhance the volatility and thermal stability of polar analytes, as a building block for deuterated poly(phenylsilsesquioxane)s, and as a specialized NMR reference standard[1].

However, the efficacy of Phenyltrichlorosilane-d₅ is entirely dictated by its isotopic purity. While standard commercial grades offer 98 atom % D, high-resolution NMR applications strictly require ≥99 atom % D[1]. This guide delineates the mechanistic causality behind this requirement, exploring how residual protium (¹H) induces severe spectral artifacts through isotopic perturbation of the magnetic shielding tensor.

Mechanistic Causality: Isotope Effects on Chemical Shifts

The requirement for 99 atom % D purity is not arbitrary; it is rooted in the quantum mechanical properties of molecular vibrations and their influence on nuclear magnetic shielding.

Suppression of ¹H Background and Dynamic Range

In a 98 atom % D sample, 2% of the aromatic protons remain. Statistically, this results in a heterogeneous mixture of isotopologues, primarily C₆D₅–, but with significant fractions of C₆D₄H– and C₆D₃H₂–. In high-field ¹H NMR, these residual protons appear in the aromatic region (δ 7.0–8.0 ppm). Because deuterium has a nuclear spin of I = 1, the residual protons couple with adjacent deuterons ( 2JHD and 3JHD ), splitting the residual ¹H signals into complex, low-intensity multiplets. These multiplets consume the dynamic range of the receiver and overlap with the critical aromatic signals of the target analyte, rendering precise integration impossible.

Intrinsic Secondary Isotope Effects on ²⁹Si NMR

The most profound impact of isotopic impurity manifests in the ²⁹Si NMR spectrum. The substitution of protium with deuterium alters the zero-point vibrational energy of the carbon-hydrogen bond. Because the heavier C–D bond resides lower in the asymmetric potential energy well, it exhibits a shorter average bond length than a C–H bond[2].

This geometric contraction alters the electron density around the aromatic ring, which in turn perturbs the magnetic shielding tensor of the directly bonded silicon atom. This phenomenon is known as a secondary isotope shift. When isotopic purity is suboptimal (<99 atom % D), the presence of mixed isotopologues (e.g., C₆D₄H–Si) means the silicon nuclei experience a distribution of slightly different electronic environments. Consequently, the ²⁹Si resonance—which should appear as a sharp singlet at approximately δ -23 ppm for the unhydrolyzed monomer[3]—suffers from inhomogeneous line broadening or distinct shoulder peaks, destroying the resolution required for structural assignment.

Quantitative Impact of Isotopic Purity

The table below summarizes the cascading effects of isotopic impurity on NMR spectral quality, demonstrating why ≥99 atom % D is the critical threshold for quantitative analysis.

| Isotopic Purity (atom % D) | Residual ¹H Content | ²⁹Si NMR Line Broadening | qNMR Suitability |

| 95.0% | 5.0% | Severe (Multiple distinct isotopologue peaks) | Unsuitable |

| 98.0% | 2.0% | Moderate (Visible shoulder peaks, baseline distortion) | Marginal |

| 99.0% | 1.0% | Minimal (Sharp singlet, high SNR) | Ideal |

| 99.5% | 0.5% | Negligible | Reference Grade |

Experimental Protocol: Silanization and Self-Validating NMR Workflow

Phenyltrichlorosilane is highly reactive toward moisture. Even trace water causes rapid hydrolysis to phenylsilanetriol, which subsequently condenses into poly(phenylsilsesquioxane) networks[3]. This polymerization shifts the ²⁹Si NMR signal from δ -23 ppm to the δ -60 to -80 ppm range[3]. Therefore, the derivatization protocol must be a self-validating system that isolates isotopic artifacts from hydrolysis artifacts.

Step-by-Step Methodology

-

Preparation of Anhydrous Environment : Flame-dry a Schlenk flask under vacuum and purge with ultra-high purity nitrogen. All solvents (e.g., CDCl₃) must be dried over activated 3Å molecular sieves.

-

Analyte Preparation : Dissolve the target analyte (e.g., a complex alcohol) in 1.0 mL of anhydrous CDCl₃. Add exactly 1.0 equivalent of an internal standard (e.g., dibromomethane) to enable absolute quantification.

-

Derivatization : Cool the reaction vessel to 0 °C to control the exothermic generation of HCl. Inject 1.1 equivalents of Phenyltrichlorosilane-d₅ (99 atom % D) dropwise. Allow the mixture to warm to 25 °C and stir for 1 hour.

-

Self-Validating Blank Control : In a parallel, identical setup, inject Phenyltrichlorosilane-d₅ into anhydrous CDCl₃ without the analyte. This blank is critical: if the blank's ²⁹Si NMR spectrum shows signals between δ -60 and -80 ppm, the system has been compromised by moisture[3], and the batch must be discarded.

-

NMR Acquisition : Transfer the samples to dry NMR tubes under nitrogen. Acquire ¹H NMR (with proper relaxation delays, D1 ≥ 5 T₁) and ²⁹Si NMR (using inverse gated decoupling to suppress the negative Nuclear Overhauser Effect inherent to silicon).

-

Data Validation : Confirm the absence of complex C₆D₄H multiplets in the ¹H spectrum (δ 7.0–8.0 ppm) and verify a singular, sharp ²⁹Si resonance at the expected chemical shift.

Workflow Visualization

The following diagram illustrates the logical gating of the derivatization and validation process, ensuring that only data free from isotopic and hydrolytic interference proceeds to quantitative analysis.

Caption: Derivatization and NMR validation workflow for Phenyltrichlorosilane-d₅.

References

-

Abe, Y., et al. "Mechanism for the Formation of Poly(phenylsilsesquioxane)". Macromolecules, ACS Publications, 2004. Available at:[Link]

-

Hansen, P. E. "Intrinsic deuterium isotope effects on NMR chemical shifts of hydrogen bonded systems". Nukleonika, Biblioteka Nauki, 2002. Available at:[Link]

Sources

Synthesis Pathways for Deuterated Phenyltrichlorosilane Derivatives: A Technical Guide

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Focus: Mechanistic Causality, Protocol Validation, and Scalable Synthesis

Executive Summary & Strategic Value

Deuterated phenyltrichlorosilane derivatives, specifically Phenyltrichlorosilane-d5 ( C6D5SiCl3 ), are high-value building blocks in modern chemical synthesis. Their primary utility spans the creation of deuterated self-assembled monolayers (SAMs) for neutron reflectometry, the synthesis of silicon-containing pharmaceutical intermediates (exploiting the kinetic isotope effect to improve metabolic stability), and the formulation of advanced materials[1].

Because the Si-Cl bond is highly reactive, synthesizing the deuterated aromatic variant requires stringent environmental controls and precise mechanistic planning. This whitepaper details two distinct, field-proven synthesis pathways: the classical de novo Grignard Route and the modern late-stage Transition-Metal Catalyzed H/D Exchange .

Workflow comparison between de novo Grignard synthesis and late-stage catalytic H/D exchange.

Pathway 1: The Directed Grignard Coupling (De Novo Synthesis)

The classical approach to synthesizing organosilanes relies on the Grignard reaction, a foundational technique in 2[2]. This bottom-up approach utilizes commercially available bromobenzene-d5 to guarantee >99% deuterium incorporation.

Causality Behind Experimental Choices

-

Causality of Solvent Selection: Anhydrous diethyl ether is selected over tetrahydrofuran (THF). THF can induce the unwanted cleavage of the Si-Cl bonds under prolonged exposure, whereas ether provides optimal coordination to the magnesium center without compromising the integrity of the silicon electrophile.

-

Causality of Reagent Addition: To achieve mono-substitution, a2[2]. The Grignard reagent is added dropwise into a massive stoichiometric excess of silicon tetrachloride ( SiCl4 ). If normal addition were used, the localized excess of Grignard would rapidly attack the newly formed phenyltrichlorosilane, yielding diphenyldichlorosilane-d10 as a major contaminant.

Step-by-Step Methodology & Self-Validating Protocol

-

Initiation: In a flame-dried, argon-purged flask, suspend magnesium turnings (1.1 eq) in anhydrous diethyl ether. Add a crystal of iodine to activate the magnesium.

-

Grignard Formation: Add bromobenzene-d5 (1.0 eq) dropwise, maintaining a gentle reflux (35 °C). Stir for 2 hours until the magnesium is consumed, yielding C6D5MgBr .

-

Titration (Self-Validation Checkpoint 1): Titrate a 1.0 mL aliquot of the Grignard reagent using 1,10-phenanthroline and sec-butanol to determine the exact molarity. This ensures precise stoichiometric control in the next step.

-

Reverse Addition: Cool a solution of SiCl4 (3.0 eq) in ether to -20 °C. Add the titrated C6D5MgBr solution dropwise over 3 hours via a syringe pump.

-

In-Process Analytical Control (Self-Validation Checkpoint 2): Prior to distillation, extract a 0.1 mL aliquot of the crude mixture, derivatize with anhydrous methanol, and analyze via GC-MS. The presence of a peak at m/z 221 (corresponding to C6D5Si(OMe)3 ) confirms successful mono-substitution. The reaction is validated if the mono/di substitution ratio exceeds 20:1.

-

Isolation: Filter the precipitated MgClBr salts under an inert atmosphere. Isolate the target C6D5SiCl3 via fractional distillation (bp ~201 °C).

Pathway 2: Transition-Metal Catalyzed Isotopic Exchange

Recent advancements in late-stage functionalization have enabled direct3[3]. This pathway avoids the generation of stoichiometric magnesium salt waste and is ideal for converting existing inventories of standard phenyltrichlorosilane into their deuterated counterparts.

Causality Behind Experimental Choices

-

Causality of Deuterium Source: While 4 in transition-metal catalyzed isotopic exchanges[4], the extreme hydrolytic lability of the Si-Cl bonds strictly precludes its use here. Contact with trace D2O would instantly generate polymeric siloxanes and DCl gas. Therefore, anhydrous benzene-d6 ( C6D6 ) is utilized dually as the solvent and the deuterium donor.

-

Causality of Catalyst Selection: The (PNP)IrH2 pincer complex is chosen due to its robust thermal stability. The rigid tridentate pincer framework prevents catalyst deactivation via ligand dissociation during the high-energy oxidative addition into the C-H/C-D bonds of the arene[3]. While5 for silane deuteration[5], they are primarily effective for hydrosilanes rather than chlorosilanes.

Catalytic cycle of Ir-mediated H/D scrambling between C6D6 and phenyltrichlorosilane.

Step-by-Step Methodology & Self-Validating Protocol

-

Catalyst Assembly: Inside an argon-filled glovebox, charge a heavy-walled Schlenk flask with standard phenyltrichlorosilane (1.0 eq), 5 mol% of the (PNP)IrH2 catalyst, and a 10-fold volumetric excess of anhydrous C6D6 .

-

Isotopic Scrambling: Seal the Schlenk flask and heat the homogeneous mixture to 80 °C for 24 hours. The C6D6 acts as an infinite deuterium sink, driving the equilibrium toward complete deuteration of the phenyl ring.

-

In-Process Analytical Control (Self-Validation Checkpoint): Extract a 0.1 mL aliquot, dilute in anhydrous CDCl3 , and perform quantitative 1H-NMR against an internal standard (e.g., hexamethyldisiloxane, HMDSO). The system is self-validating when the integration of the aromatic protons (7.3–7.7 ppm) decreases to <2% relative to the initial concentration, confirming >98% deuterium incorporation.

-

Isolation: Remove the excess C6D6 via vacuum transfer. The deuterated product is then vacuum distilled directly from the catalyst residue.

Quantitative Data Summary

The selection between these two pathways depends heavily on the scale of production and the required isotopic purity. The resulting1 is a critical building block in pharmaceutical formulations[1].

| Parameter | Pathway 1: Grignard Route | Pathway 2: Ir-Catalyzed H/D Exchange |

| Isotopic Purity (D-inc) | >99% (Dependent on starting material) | ~95-98% (Equilibrium limited) |

| Overall Yield | 65 - 75% | 85 - 90% |

| Primary Byproducts | (C6D5)2SiCl2 , Magnesium salts | Trace siloxanes (only if moisture is present) |

| Scalability | High (Multi-kilogram) | Moderate (Gram to multi-gram scale) |

| Cost Driver | Bromobenzene-d5 precursor | Iridium catalyst, C6D6 solvent |

Conclusion

Both the Grignard synthesis and transition-metal catalyzed H/D exchange offer viable routes to deuterated phenyltrichlorosilanes. The Grignard route remains the gold standard for multi-kilogram scale-up due to its high isotopic fidelity and reliance on relatively inexpensive starting materials. Conversely, the Ir-catalyzed H/D exchange represents a highly elegant, atom-economical approach for late-stage labeling, provided strict anhydrous conditions are maintained to protect the delicate Si-Cl functionalities.

References

- Source: Gelest, Inc.

- Source: Organometallics (ACS Publications)

- Source: Organic Letters (ACS Publications)

- Source: PMC (nih.gov)

- Buy Phenyltrichlorosilane-d5 99 atom D Isotope - Quality Reliable Supply Source: MilliporeSigma URL

Sources

Phenyltrichlorosilane-d5: Advanced Handling, Safety Protocols, and Mechanistic Insights for Isotopic Labeling Applications

Executive Summary

Phenyltrichlorosilane-d5 (C₆D₅SiCl₃) is a highly reactive, isotopically labeled organosilicon compound utilized extensively in the synthesis of deuterated siloxanes, silicones, and hybrid materials for advanced NMR spectroscopy and mechanistic studies. While the deuterium labeling provides critical analytical advantages, the core chemical reactivity—and thus the hazard profile—remains identical to its non-deuterated counterpart[1]. As an application scientist, understanding the causality behind its reactivity is paramount. The extreme sensitivity of the Si-Cl bond to nucleophilic attack by water necessitates rigorous anhydrous handling protocols to prevent catastrophic degradation and severe safety hazards.

Physicochemical and Hazard Profile

To effectively manage Phenyltrichlorosilane-d5, researchers must first quantify its physical properties and Globally Harmonized System (GHS) classifications. The quantitative data required for comprehensive risk assessment is synthesized in Table 1.

Table 1: Physicochemical Properties and GHS Classification of Phenyltrichlorosilane-d5

| Property / Classification | Value / Description |

| Chemical Formula | C₆D₅SiCl₃ (Deuterated) / C₆H₅SiCl₃ (Unlabeled) |

| Molecular Weight | 216.58 g/mol (d5) / 211.55 g/mol (Unlabeled) |

| Appearance | Colorless liquid with a pungent, acidic odor |

| Boiling Point | 201 °C (lit.) |

| Density | ~1.32 g/mL at 25 °C |

| GHS Hazard Statements | H314 (Causes severe skin burns), H331 (Toxic if inhaled), H227 (Combustible) |

| GHS Precautionary | P260 (Do not breathe vapors), P280 (Wear PPE), P305+P351+P338 (Eye contact) |

| Reactivity Profile | EUH014: Reacts violently with water to evolve HCl gas |

Data aggregated from Sigma-Aldrich[2] and the PubChem Database[3].

Mechanistic Causality of Hazards

The primary hazard of Phenyltrichlorosilane-d5 is its violent reactivity with moisture. When exposed to water—whether from atmospheric humidity or moisture in human tissue—the compound undergoes rapid, exothermic hydrolysis. The nucleophilic attack of water on the highly electrophilic silicon center displaces the chloride leaving groups, generating deuterated phenylsilanetriol and releasing three equivalents of hydrogen chloride (HCl) gas[4].

This mechanism explains the causality behind the severe skin burns and eye damage (H314) associated with exposure, as documented by CAMEO Chemicals[4]. The localized generation of concentrated HCl on moist tissue causes immediate coagulative necrosis. Furthermore, the resulting silanetriol rapidly condenses into cross-linked siloxane networks. In a laboratory setting, this polymerization can clog syringe needles and Schlenk valves, creating dangerous pressure build-ups in sealed systems.

Figure 1: Hydrolysis pathway of Phenyltrichlorosilane-d5 leading to HCl generation and polymerization.

Self-Validating Handling Protocols: Air-Free Transfer

Given its extreme moisture sensitivity, Phenyltrichlorosilane-d5 must be handled using rigorous air-free techniques[5]. The following step-by-step methodology describes a self-validating syringe transfer method suitable for Schlenk line operations. Every step is designed with a specific mechanistic purpose to ensure an anhydrous environment.

Step-by-Step Methodology

-

System Preparation : Glassware must be oven-dried at 120 °C overnight and assembled hot under a continuous flow of ultra-high purity Argon.

-

Causality: Physisorbed water on glass surfaces is sufficient to initiate hydrolysis; thermal desorption is mandatory to prevent premature degradation.

-

-

Syringe Preparation : Use a gas-tight glass syringe with a Luer-lock needle. Purge the syringe three times with Argon.

-

Causality: Successive purging mechanically displaces residual atmospheric moisture and oxygen inside the syringe barrel.

-

-

Reagent Access : Insert a secondary Argon line (with a bubbler attached) into the reagent septum to maintain positive pressure. Insert the syringe needle.

-

Causality: Positive pressure prevents a vacuum from forming during extraction, which would otherwise draw moist room air into the reagent bottle.

-

-

Extraction and Transfer : Draw the required volume of C₆D₅SiCl₃ slowly to avoid cavitation. Transfer the needle to the reaction flask septum and inject.

-

Self-Validation Check : Observe the needle tip during the transfer process. If white fumes (HCl gas) are visible, the system has been compromised by moisture.

-

Causality: The visual fuming acts as an immediate, self-validating indicator of protocol failure. If fuming occurs, the transfer must be aborted, the compromised reagent discarded safely, and the system re-purged.

-

Figure 2: Self-validating air-free transfer workflow for moisture-sensitive chlorosilanes.

Emergency Response and Spill Mitigation

In the event of a spill, standard aqueous cleanup methods are strictly prohibited. As outlined in the Gelest Safety Data Sheet[5] and the New Jersey Right to Know Fact Sheet[6], the introduction of water will accelerate HCl evolution, creating a toxic gas cloud.

-

Spill Containment : Use dry, inert absorbents (e.g., dry sand or vermiculite). Do not use combustible materials like sawdust, as the heat of hydrolysis can ignite them[7].

-

Vapor Suppression : Apply an alcohol-resistant foam to suppress vapors. Standard aqueous foams will react violently[4].

-

Neutralization : Once absorbed, the material should be carefully neutralized with a dry alkaline material (e.g., sodium bicarbonate) in a well-ventilated fume hood before disposal as hazardous waste.

-

Personnel Exposure : In case of skin contact, the immediate priority is removing the chemical. Flush the area with copious amounts of water for at least 15-30 minutes[6]. Causality: While water reacts with the chemical, the sheer volume of a safety shower dilutes and washes away the generated HCl faster than it can cause further thermal or chemical damage.

References

-

Gelest, Inc. "PHENYLTRICHLOROSILANE Safety Data Sheet." Gelest. [Link]

-

New Jersey Department of Health. "Right to Know Hazardous Substance Fact Sheet: Phenyl Trichlorosilane." NJ.gov.[Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 7372, Phenyltrichlorosilane." PubChem.[Link]

Sources

- 1. CAS 98-13-5 | Sigma-Aldrich [sigmaaldrich.com]

- 2. Trichloro(phenyl)silane = 97.0 98-13-5 [sigmaaldrich.com]

- 3. Phenyltrichlorosilane | C6H5Cl3Si | CID 7372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PHENYLTRICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. gelest.com [gelest.com]

- 6. nj.gov [nj.gov]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Application Note: Preparation of Deuterated Self-Assembled Monolayers Using Phenyltrichlorosilane-d5 (PTCS-d5)

Strategic Utility of Deuterated Silanes

Self-assembled monolayers (SAMs) of phenyltrichlorosilane (PTCS) are widely used to create stable, hydrophobic, aromatic interfaces on hydroxylated substrates. However, transitioning from standard PTCS to its deuterated isotopologue, Phenyltrichlorosilane-d5 (PTCS-d5) , unlocks advanced analytical capabilities for interfacial characterization.

The primary driver for utilizing PTCS-d5 is the generation of isotopic contrast for non-destructive probing techniques:

-

Neutron Reflectometry (NR): Hydrogen has a negative coherent scattering length (-3.74 fm), while deuterium has a strongly positive one (6.67 fm). Utilizing PTCS-d5 radically alters the scattering length density (SLD) profile of the substrate, providing the necessary contrast to resolve sub-nanometer interfacial structures, such as lipid bilayer fusion or protein binding events at the solid-liquid interface[1].

-

Sum-Frequency Generation (SFG) Spectroscopy: PTCS-d5 shifts the vibrational signature of the monolayer from the C-H stretching region (2800–3000 cm⁻¹) to the C-D stretching region (~2100–2300 cm⁻¹). This creates a background-free spectral window, allowing researchers to independently monitor the conformation of subsequently deposited hydrogenated molecules (e.g., drug compounds or polymers) without spectral interference from the underlying substrate[2].

Mechanistic Principles of Silane Self-Assembly

As an application scientist, I emphasize that silanization is not a simple physical coating; it is a highly moisture-sensitive chemisorption process governed by strict thermodynamic and kinetic parameters.

The assembly of PTCS-d5 relies on a delicate balance of water. The bulk solvent must be strictly anhydrous to prevent the trichlorosilane molecules from polymerizing in solution, which would lead to the deposition of disordered nanoparticle aggregates[3][4]. However, a strictly dehydrated system will not react. The reaction requires a thin layer of trace water naturally adsorbed onto the hydrophilic substrate to drive the following cascade:

-

Hydrolysis: The Si-Cl bonds of PTCS-d5 are hydrolyzed by surface-bound water into reactive silanol (Si-OH) groups[4][5].

-

Hydrogen Bonding: These intermediate silanols physisorb and hydrogen-bond to the hydroxylated silicon oxide surface[4].

-

Condensation & Cross-linking: Covalent Si-O-Si linkages are formed both vertically (to the substrate) and laterally (between adjacent silane molecules)[4][6].

Figure 1: Mechanistic pathway of PTCS-d5 self-assembly on hydroxylated substrates.

Materials and Reagents

To ensure reproducibility, all solvents used during the deposition phase must be strictly anhydrous.

Table 1: Reagent Specifications

| Material / Reagent | Grade / Purity | Purpose |

|---|---|---|

| Phenyltrichlorosilane-d5 | >98% Isotopic Purity | Primary SAM precursor. |

| Silicon Wafers | P-type Si (100), native oxide | Substrate for SAM deposition[5]. |

| Toluene | Anhydrous (Water < 0.002%) | Carrier solvent for silanization[3][5]. |

| Sulfuric Acid & Hydrogen Peroxide | ACS Reagent Grade (3:1 ratio) | "Piranha" solution for substrate hydroxylation[4]. |

| Chloroform & Isopropanol (IPA) | HPLC Grade | Post-deposition washing solvents[3]. |

Experimental Protocol: Self-Validating Workflow

The following protocol has been optimized to yield a dense, highly ordered PTCS-d5 monolayer. It incorporates a mandatory thermal annealing step to drive the condensation reaction to completion, ensuring the SAM is chemically stable against subsequent solvent exposure[3][5].

Step 4.1: Substrate Activation (Hydroxylation)

Causality: Trichlorosilanes require a high density of surface hydroxyl (-OH) groups to anchor successfully.

-

Cleave Si (100) wafers into desired dimensions.

-

Submerge the wafers in freshly prepared Piranha solution (3:1 v/v concentrated H₂SO₄ to 30% H₂O₂) for 1 hour at room temperature[4]. (Warning: Piranha is highly corrosive and reactive with organics. Handle with extreme caution).

-

Rinse the wafers exhaustively with Milli-Q water to remove all acid residues.

-

Dry completely under a gentle stream of high-purity N₂ gas.

Step 4.2: Monolayer Deposition

Causality: Deposition must occur in a moisture-controlled environment to prevent bulk polymerization of the silane[4].

-

Immediately transfer the activated wafers into a nitrogen-filled glovebox or a dry-air environment.

-

Prepare a 1 mM solution of PTCS-d5 in anhydrous toluene[3].

-

Submerge the activated silicon wafers into the PTCS-d5 solution.

-

Incubate for 1 hour at room temperature (approx. 20–25 °C)[3].

Step 4.3: Post-Deposition Washing and Thermal Curing

Causality: Unreacted silane must be removed before it polymerizes in ambient humidity. Baking provides the activation energy needed to finalize the lateral Si-O-Si cross-linking[5].

-

Remove the wafers from the silane solution and immediately rinse with excess anhydrous toluene[3].

-

Transfer the wafers to a beaker of chloroform and sonicate for 30 minutes. This step physically dislodges any physisorbed, unreacted silane aggregates[3].

-

Rinse the wafers with Isopropanol (IPA) and blow dry with N₂[3].

Figure 2: Step-by-step experimental workflow for the preparation of PTCS-d5 SAMs.

Quality Control and Validation Parameters

A protocol is only as good as its validation. Before proceeding to high-cost downstream applications (like NR or SFG), the SAM must be evaluated against the following benchmark metrics.

Table 2: Expected Quality Control Metrics for PTCS-d5 SAMs

| Analytical Method | Expected Value | Diagnostic Significance |

| Water Contact Angle | 73° ± 2° | Confirms uniform hydrophobic phenyl termination. Angles < 65° indicate incomplete coverage[3][5]. |

| Ellipsometry (Thickness) | 0.8 – 1.0 nm | Validates true monolayer formation. Values > 1.2 nm indicate unwanted bulk polymerization/multilayers[3][7]. |

| SFG Spectroscopy | ~2100–2300 cm⁻¹ | Confirms the presence of the deuterated phenyl rings (C-D stretch) and absence of C-H contamination[2]. |

Troubleshooting & Causality Matrix

-

Failure Mode 1: Ellipsometry shows a film thickness of > 2.0 nm, and the wafer appears slightly cloudy.

-

Causality: The anhydrous toluene was compromised, or the ambient humidity during transfer was too high. The PTCS-d5 underwent hydrolysis and condensation in the bulk liquid phase, depositing as a polymeric aggregate rather than a monolayer[4].

-

Correction: Use a fresh, sealed bottle of anhydrous solvent and ensure all glassware is oven-dried prior to use.

-

-

Failure Mode 2: Contact angle is highly variable across the wafer surface (e.g., 50° on one edge, 75° on another).

-

Causality: Incomplete substrate activation. The native oxide layer did not have a uniform distribution of Si-OH groups, likely due to exhausted Piranha solution or insufficient cleaning time.

-

Correction: Ensure Piranha solution is made fresh immediately before use, as the oxidative power of the peroxide degrades rapidly.

-

Sources

- 1. Neutron Reflectometry and Molecular Simulations Demonstrate HIV-1 Nef Homodimer Formation on Model Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. DNA Nanostructure Deposition on Self-Assembled Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.aip.org [pubs.aip.org]

- 5. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

Application Note: Surface Modification of Silica Nanoparticles using Phenyltrichlorosilane-d5 (PTCS-d5)

Introduction & Rationale

The surface functionalization of silica nanoparticles (SiNPs) is a critical step in tailoring their interfacial properties for applications in drug delivery, nanocomposites, and biosensing. Modifying SiNPs with Phenyltrichlorosilane-d5 (PTCS-d5) offers a highly specialized dual-advantage:

-

Hydrophobicity & π−π Stacking: The phenyl ring transforms the hydrophilic silica surface into a hydrophobic, organically compatible interface capable of interacting with aromatic drug compounds.

-

Isotopic Labeling: The deuterated phenyl ring (-C 6 D 5 ) provides a distinct, background-free spectroscopic signature. This is invaluable for tracking nanoparticles in complex biological matrices using solid-state NMR, Raman spectroscopy, or neutron scattering, where standard proton signals would be obscured by background noise[1].

Mechanistic Principles & Causality

Unlike alkoxysilanes (e.g., APTES), which require pre-hydrolysis, trichlorosilanes exhibit extreme reactivity toward nucleophiles. Understanding the causality behind the reaction conditions is essential for preventing catastrophic bulk polymerization and ensuring a uniform monolayer.

-

Anhydrous Solvent Selection: The reaction must be performed in strictly anhydrous, non-polar solvents (such as toluene or bicyclohexane). Trichlorosilanes will violently hydrolyze and self-polymerize in the presence of bulk water, leading to uncontrolled agglomeration rather than surface-directed self-assembly[2].

-

Amine-Promoted Grafting: The addition of a tertiary amine, such as triethylamine (TEA), serves a dual purpose. First, it acts as an acid scavenger to neutralize the corrosive HCl byproduct. Second, it promotes a two-step reaction mechanism by forming a pentacoordinate silicon intermediate with the surface silanols, which dramatically accelerates the formation of robust covalent Si-O-Si linkages at room temperature[3].

-

Thermal Curing: Post-reaction thermal curing drives the condensation of adjacent, partially reacted silanols. This cross-linking creates a stable polysiloxane network that permanently anchors the PTCS-d5 to the nanoparticle surface, preventing desorption in aqueous environments[4].

Experimental Protocol

This protocol is designed as a self-validating system. Visual and physical checkpoints are embedded to ensure the integrity of the reaction at each stage.

Phase 1: Silica Nanoparticle Activation

Goal: Maximize reactive surface silanol (-OH) density while removing bulk water.

-

Acid Wash: Disperse 1.0 g of pristine SiNPs in 50 mL of 0.1 M HCl. Sonicate for 30 minutes to hydroxylate the surface.

-

Washing: Centrifuge at 10,000 x g for 10 minutes. Discard the supernatant and wash the pellet three times with deionized water until the pH is neutral.

-

Controlled Drying: Dry the SiNPs in a vacuum oven at 110°C for 12 hours.

Phase 2: Anhydrous Dispersion

-

Solvent Prep: Transfer the dried SiNPs to a flame-dried Schlenk flask. Add 50 mL of anhydrous toluene.

-

Dispersion: Probe-sonicate the mixture under an inert Argon or Nitrogen atmosphere for 15 minutes to break up aggregates.

-

Catalyst Addition: Inject 0.5 mL of anhydrous Triethylamine (TEA) into the suspension and stir for 10 minutes.

Phase 3: Silanization Reaction (Self-Validating)

-

Silane Addition: Slowly add 0.2 mL of Phenyltrichlorosilane-d5 dropwise via a gas-tight syringe under vigorous magnetic stirring.

-

Self-Validation Checkpoint: Within 5–10 minutes, observe the formation of a fine, white precipitate (TEA-HCl salt) suspended in the toluene. The appearance of this salt is a physical confirmation that the nucleophilic substitution is successfully occurring and HCl is being generated and scavenged[3].

-

Incubation: Allow the reaction to proceed at room temperature for 12 hours under continuous inert gas flow.

Phase 4: Purification and Curing

-

Quenching & Washing: Centrifuge the suspension to collect the modified SiNPs. Wash the pellet sequentially with:

-

Toluene (2x) to remove unreacted PTCS-d5.

-

Absolute Ethanol (2x) to dissolve and remove the TEA-HCl salt byproducts.

-

-

Thermal Curing: Dry the purified nanoparticles in an oven at 110°C for 2 hours.

-

Self-Validation Checkpoint: The resulting powder should readily float on the surface of water, physically validating the successful transition from a hydrophilic to a hydrophobic state.

-

Quantitative Data & Characterization

The following table summarizes the expected physical and spectroscopic shifts validating the successful grafting of PTCS-d5 onto the SiNPs.

| Characterization Technique | Pristine Silica Nanoparticles | PTCS-d5 Modified Silica Nanoparticles | Diagnostic Significance |

| Water Contact Angle | < 15° (Highly Hydrophilic) | > 110° (Highly Hydrophobic) | Confirms surface coverage of non-polar phenyl rings. |

| Zeta Potential (pH 7) | -35 mV to -45 mV | -15 mV to -25 mV | Reduction in negative charge due to consumption of surface -OH groups[4]. |

| FTIR / Raman Spectroscopy | Broad -OH stretch (~3400 cm⁻¹) | Appearance of C-D stretch (~2250–2300 cm⁻¹) | Direct confirmation of the deuterated isotopic label. |

| Solid-State ²H NMR | No signal | Strong ²H resonance peak | Validates the structural integrity of the -C 6 D 5 group post-grafting. |

| DLS (Hydrodynamic Size) | Base diameter (e.g., 50 nm) | Base diameter + ~2-4 nm | Confirms monolayer formation without bulk agglomeration[5]. |

Workflow Diagram

Workflow for the surface modification of Silica Nanoparticles using Phenyltrichlorosilane-d5.

References

-

Tripp, C. P., & Hair, M. L. (1993). 3. The Journal of Physical Chemistry.

-

Mousavi, M., & Fini, E. (2020). 4. ACS Sustainable Chemistry & Engineering.

-

Ngunjiri, J. N., et al. (2017). 2. AIP Publishing / Journal of Vacuum Science & Technology A.

-

Luo, Y., et al. (2017). 1. ACS Omega.

Sources

Application Note: Synthesis of Deuterated Polysiloxanes from Phenyltrichlorosilane-d5 Precursors

Introduction: The Strategic Advantage of Deuteration in Polysiloxane Chemistry

Polysiloxanes are a versatile class of polymers renowned for their thermal stability, chemical inertness, and biocompatibility, leading to their widespread use in fields ranging from medical devices to advanced coatings.[1][2][3] The strategic replacement of hydrogen atoms with their stable isotope, deuterium, within the polysiloxane structure offers a significant enhancement of their utility, particularly in pharmaceutical research and development.[4][5][6] Deuterated compounds exhibit a kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down metabolic processes.[6] This property makes deuterated polysiloxanes invaluable as internal standards in mass spectrometry for pharmacokinetic studies, improving analytical accuracy and enabling more precise quantification of drug metabolites.[4][5] Furthermore, the altered spectroscopic properties of deuterated molecules can simplify complex NMR spectra, aiding in structural elucidation.[7][8][9]

This application note provides a detailed protocol for the synthesis of deuterated phenyl-polysiloxanes using Phenyltrichlorosilane-d5 as the precursor. We will delve into the mechanistic underpinnings of the synthesis, provide step-by-step experimental procedures, and discuss the necessary characterization techniques to ensure the successful synthesis of these high-value materials.

Core Principles: Hydrolysis and Condensation of Phenyltrichlorosilane-d5

The synthesis of polysiloxanes from chlorosilane precursors is fundamentally a two-step process: hydrolysis followed by condensation.[3][10]

-

Hydrolysis: The initial and often rapid step involves the reaction of the silicon-chlorine (Si-Cl) bonds in Phenyltrichlorosilane-d5 with water to form silanol intermediates (Si-OH). This reaction is typically vigorous and produces hydrochloric acid (HCl) as a byproduct.[10]

-

Condensation: The newly formed silanol groups are highly reactive and readily undergo condensation reactions with each other to form stable siloxane bonds (Si-O-Si), releasing water in the process. This step is what leads to the formation of the polymer backbone.

The structure of the final polysiloxane—whether it is linear, cyclic, or a cross-linked network—is highly dependent on the reaction conditions, such as the concentration of water, temperature, and the presence of catalysts.[11][12] For Phenyltrichlorosilane-d5, which has three reactive chloro groups, a high degree of cross-linking is expected, leading to the formation of a rigid resinous material often referred to as a T-resin.

Experimental Protocol: Synthesis of Deuterated Phenyl-Polysiloxane Resin

This protocol details the controlled hydrolysis and condensation of Phenyltrichlorosilane-d5 to yield a deuterated phenyl-polysiloxane resin.

Materials and Equipment:

| Reagent/Equipment | Specifications |

| Phenyltrichlorosilane-d5 | >99% isotopic purity |

| Toluene | Anhydrous |

| Deionized Water | High purity |

| Sodium Bicarbonate | Reagent grade |

| Anhydrous Magnesium Sulfate | Reagent grade |

| Round-bottom flask | Three-necked, appropriate size |

| Addition funnel | |

| Magnetic stirrer with hotplate | |

| Condenser | |

| Separatory funnel | |

| Rotary evaporator | |

| Schlenk line or inert gas (N₂/Ar) setup | |

| Standard laboratory glassware |

Diagram of the Experimental Setup:

Caption: A standard setup for the controlled hydrolysis of Phenyltrichlorosilane-d5.

Step-by-Step Procedure:

-

Reaction Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a condenser. The entire apparatus should be thoroughly dried and placed under an inert atmosphere (Nitrogen or Argon). This is crucial to prevent premature and uncontrolled hydrolysis of the highly reactive Phenyltrichlorosilane-d5 with atmospheric moisture.

-

Reagent Preparation:

-

In the addition funnel, prepare a solution of Phenyltrichlorosilane-d5 in anhydrous toluene. A typical concentration would be 1 M.

-

In the reaction flask, add a mixture of toluene and deionized water. The amount of water should be in stoichiometric excess relative to the Phenyltrichlorosilane-d5 to ensure complete hydrolysis. A molar ratio of at least 3:1 (water:silane) is recommended.

-

-

Controlled Hydrolysis:

-

Cool the reaction flask in an ice bath to moderate the exothermic hydrolysis reaction.

-

Begin vigorously stirring the toluene/water mixture.

-

Slowly add the Phenyltrichlorosilane-d5 solution from the addition funnel to the reaction flask over a period of 1-2 hours. The slow addition rate is critical to control the reaction temperature and prevent the formation of unwanted byproducts.

-

-

Condensation and Aging:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring for an additional 4-6 hours to ensure the condensation reaction proceeds to a significant extent. For a higher degree of polymerization, the mixture can be gently heated to 40-50°C.

-

-

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with deionized water and a saturated sodium bicarbonate solution to remove any residual HCl.

-

Wash again with deionized water until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the toluene solvent using a rotary evaporator to yield the deuterated phenyl-polysiloxane resin.

-

Diagram of the Synthetic Pathway:

Caption: The two-step reaction pathway from Phenyltrichlorosilane-d5 to the final polysiloxane network.

Characterization and Quality Control

Thorough characterization is essential to confirm the successful synthesis and deuteration of the polysiloxane resin.

| Analytical Technique | Purpose | Expected Observations |

| ¹H NMR Spectroscopy | To confirm the absence of phenyl protons. | The characteristic signals for aromatic protons (typically ~7-8 ppm) should be absent or significantly diminished, confirming high levels of deuteration. The presence of any residual Si-OH protons may be observed, but these are often broad and can exchange with deuterated solvents.[13] |

| ²H (Deuterium) NMR Spectroscopy | To directly observe the incorporated deuterium. | A signal in the aromatic region corresponding to the C-D bond will confirm the presence and chemical environment of the deuterium atoms.[7][8] |

| ²⁹Si NMR Spectroscopy | To characterize the siloxane backbone structure. | Signals in the range of -70 to -80 ppm are characteristic of T-type silicon atoms (RSiO₃) in a cross-linked network. The presence of multiple peaks can indicate different local environments within the polymer structure.[11][13] |

| FTIR Spectroscopy | To identify key functional groups. | The presence of a strong, broad absorption band around 1000-1100 cm⁻¹ is characteristic of the Si-O-Si stretching vibration, confirming the formation of the polysiloxane backbone. A broad peak around 3200-3600 cm⁻¹ would indicate the presence of residual Si-OH groups. |

| Gel Permeation Chromatography (GPC) | To determine molecular weight and polydispersity (for soluble fractions). | GPC analysis can provide information on the molecular weight distribution of any soluble oligomeric species. However, highly cross-linked resins may be largely insoluble. |

Applications in Research and Drug Development

The deuterated phenyl-polysiloxane synthesized via this protocol can serve several critical functions:

-

Internal Standards for Mass Spectrometry: Due to its distinct mass, it can be used as a non-endogenous internal standard for the quantification of drugs and their metabolites in complex biological matrices.[4] This improves the accuracy and reproducibility of bioanalytical methods.

-

Tracers in Metabolic Studies: The deuterium label allows for the tracking of the fate of silicon-containing compounds in biological systems.

-

Materials for Neutron Scattering: The difference in neutron scattering cross-section between hydrogen and deuterium makes these materials useful for studying the structure and dynamics of polymers.[4]

Conclusion

The synthesis of deuterated polysiloxanes from Phenyltrichlorosilane-d5 provides a valuable tool for researchers in the pharmaceutical and materials science fields. The protocol outlined in this application note, based on the fundamental principles of siloxane chemistry, offers a reliable method for producing these specialized polymers. Careful control of reaction conditions and thorough characterization are paramount to ensuring the quality and desired properties of the final material. The unique characteristics of these deuterated polymers open up new possibilities for advanced analytical techniques and a deeper understanding of the behavior of silicon-containing compounds in various applications.

References

-

2 H NMR Study of a Deuterium Labelled Ferroelectric Liquid-Crystalline Polysiloxane. Taylor & Francis Online. Available at: [Link]

-

2 H NMR Study of a Deuterium Labelled Ferroelectric Liquid-Crystalline Polysiloxane | Request PDF. ResearchGate. Available at: [Link]

-

Deuterated Polymers: A Cornerstone Guide to Synthesis, Applications, and Future Trends. ResolveMass. Available at: [Link]

-

McGrath, J. E., & Riffle, J. S. An Overview of the Polymerization of Cyclosiloxanes. In Silicon Compounds: Silanes and Silicones. Available at: [Link]

-

Nitrile-Functionalized Polysiloxanes with Controlled End Groups for Elastomeric Networks. MDPI. Available at: [Link]

-

The Influence of HCl Concentration on the Rate of the Hydrolysis–Condensation Reaction of Phenyltrichlorosilane and the Yield of (Tetrahydroxy)(Tetraphenyl)Cyclotetrasiloxanes, Synthesis of All Its Geometrical Isomers and Thermal Self-Condensation of Them under “Pseudo” - PMC. National Center for Biotechnology Information. Available at: [Link]

-

Photomediated Cationic Ring-Opening Polymerization of Cyclosiloxanes with Temporal Control - PMC. National Center for Biotechnology Information. Available at: [Link]

-

Organocatalytic ring-opening polymerization of cyclotrisiloxanes using silanols as initiators for the precise synthesis of asymmetric linear polysiloxanes - Polymer Chemistry (RSC Publishing). Royal Society of Chemistry. Available at: [Link]

-

Deuterium magnetic resonance study of some liquid-crystalline polysiloxanes | Macromolecules. ACS Publications. Available at: [Link]

-

The Influence of HCl Concentration on the Rate of the Hydrolysis-Condensation Reaction of Phenyltrichlorosilane and the Yield of (Tetrahydroxy)(Tetraphenyl)Cyclotetrasiloxanes, Synthesis of All Its Geometrical Isomers and Thermal Self-Condensation of Them under "Pseudo"-Equilibrium Conditions - PubMed. National Center for Biotechnology Information. Available at: [Link]

-

Polymerization of Cyclic Siloxanes, Silanes, and Related Monomers | Semantic Scholar. Semantic Scholar. Available at: [Link]

-

Silicones: Chemistry and Technology. De Gruyter. Available at: [Link]

-

Fast Analysis of Polysiloxanes by Benchtop NMR - Magritek. Magritek. Available at: [Link]

-

Electrochemically deuterated silane synthesis with D2O - PMC. National Center for Biotechnology Information. Available at: [Link]

-

Progress in the Production of Phenyltrichlorosilane via Gas Phase Condensation Method. ResearchGate. Available at: [Link]

-

Polysiloxanes in Theranostics and Drug Delivery: A Review - MDPI. MDPI. Available at: [Link]

-

The Role of Deuterated Compounds in Pharmaceutical R&D and Testing - Pharmaffiliates. Pharmaffiliates. Available at: [Link]

-

Mechanism and kinetics of the synthesis of phenyltrichlorosilane from trichlorosilane and chlorobenzene by gas phase condensation | Request PDF. ResearchGate. Available at: [Link]

-

Analysis of the Development Status and Advantages of Deuterated Drugs. Chinese Pharmaceutical Journal. Available at: [Link]

-

Synthesis of Structurally Precise Polysiloxanes via the Piers–Rubinsztajn Reaction - PMC. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. asau.ru [asau.ru]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of Structurally Precise Polysiloxanes via the Piers–Rubinsztajn Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. resolvemass.ca [resolvemass.ca]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. journal11.magtechjournal.com [journal11.magtechjournal.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. The Influence of HCl Concentration on the Rate of the Hydrolysis–Condensation Reaction of Phenyltrichlorosilane and the Yield of (Tetrahydroxy)(Tetraphenyl)Cyclotetrasiloxanes, Synthesis of All Its Geometrical Isomers and Thermal Self-Condensation of Them under “Pseudo”-Equilibrium Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Influence of HCl Concentration on the Rate of the Hydrolysis-Condensation Reaction of Phenyltrichlorosilane and the Yield of (Tetrahydroxy)(Tetraphenyl)Cyclotetrasiloxanes, Synthesis of All Its Geometrical Isomers and Thermal Self-Condensation of Them under "Pseudo"-Equilibrium Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nitrile-Functionalized Polysiloxanes with Controlled End Groups for Elastomeric Networks - PMC [pmc.ncbi.nlm.nih.gov]

Vapor Phase Deposition of Phenyltrichlorosilane-d5 (PTCS-d5): Protocols for High-Fidelity Isotopic Self-Assembled Monolayers

Introduction and Mechanistic Rationale

The fabrication of Self-Assembled Monolayers (SAMs) using organosilanes is a foundational technique in surface science, drug development, and biosensor design. Among these, Phenyltrichlorosilane-d5 (PTCS-d5) —an isotopically labeled silane where the phenyl ring is fully deuterated—offers unique analytical advantages. The deuterium label provides a distinct vibrational signature (C–D stretch) that is completely decoupled from the ubiquitous C–H stretches found in biological matrices and organic solvents, making it an ideal background-free probe for spectroscopic tracking (e.g., FTIR, Sum Frequency Generation, and neutron reflectometry)[1].

The Causality of Vapor Phase vs. Liquid Phase Deposition

Trichlorosilanes are highly reactive. When deposited via traditional liquid-phase methods, the presence of trace water in the solvent often triggers uncontrolled bulk self-polymerization. This results in rough, multilayered aggregates rather than a true monolayer[2].

Vapor phase deposition eliminates solvent-induced variables and restricts the mean free path of the silane molecules. By controlling the vapor pressure and limiting water availability to only the surface-bound hydroxyls, the reaction is thermodynamically driven toward a highly reproducible, ultra-smooth, and dense 2D siloxane network[1][2].

Experimental Workflows and Reaction Mechanisms

The deposition process relies on a self-limiting chemical reaction. The Si–Cl bonds of the PTCS-d5 molecule hydrolyze upon contact with the hydrated substrate surface, forming intermediate silanols (Si–OH). These silanols then undergo a condensation reaction, cross-linking with adjacent silane molecules (Si–O–Si) and anchoring covalently to the substrate (Si–O–Substrate).

Figure 1: Reaction mechanism of PTCS-d5 self-assembly via vapor phase deposition.

Figure 2: End-to-end experimental workflow for the vapor phase deposition of PTCS-d5.

Step-by-Step Deposition Protocol

Phase 1: Substrate Hydroxylation (Activation)

Trichlorosilanes require a high density of surface hydroxyl (–OH) groups to anchor covalently. Without them, the silane will merely physisorb and wash away during post-cleaning.

-

Solvent Cleaning: Sonicate silicon wafers or glass substrates sequentially in acetone, ethanol, and deionized (DI) water for 10 minutes each.

-

Drying: Dry thoroughly with a stream of high-purity N₂ gas.

-

Surface Activation: Treat the substrates using an Oxygen Plasma cleaner (100 W, 5–10 minutes). Alternatively, immerse in a Piranha solution (3:1 H₂SO₄:H₂O₂) for 30 minutes. (Safety Note: Piranha is highly corrosive and reactive with organics).

-

Immediate Transfer: Rinse with DI water, dry with N₂, and proceed immediately to the vacuum chamber to prevent airborne hydrocarbon contamination.

Phase 2: Apparatus Setup and Vapor Deposition

-

Silane Preparation: Inside a nitrogen-filled glovebox (to prevent premature hydrolysis), dispense 50–100 µL of neat PTCS-d5 into a small, open glass vial.

-

Chamber Loading: Place the freshly activated substrates and the PTCS-d5 vial into a vacuum desiccator or a custom vacuum-line apparatus[2].

-

Evacuation: Seal the chamber and evacuate to a reduced pressure (< 10⁻³ Torr). Once the target pressure is reached, isolate the vacuum pump (close the valve) to create a static vacuum environment.

-

Thermal Deposition: Heat the sealed chamber to 110–120 °C for 4 to 12 hours.

-

Causality: Elevated temperatures increase the vapor pressure of PTCS-d5, ensuring saturation of the vapor space, while simultaneously providing the thermodynamic energy required to drive the condensation of silanols into a dense siloxane network[1].

-

Phase 3: Post-Deposition Curing and Cleaning

-

Venting: Allow the chamber to cool and vent slowly with dry N₂.

-

Solvent Wash: Remove the substrates and sonicate in anhydrous toluene for 5 minutes, followed by absolute ethanol for 5 minutes.

-

Causality: This critical step strips away any physisorbed, unreacted PTCS-d5 or loosely bound oligomers, ensuring only the covalently bound monolayer remains.

-

-

Thermal Annealing: Bake the substrates on a hotplate at 120 °C for 30 minutes to finalize the cross-linking of the Si–O–Si network.

Self-Validating Systems & Quality Control

To ensure the scientific integrity of the deposited SAM, the protocol must be treated as a self-validating system. Deviation from the expected quantitative metrics below indicates a failure in the deposition parameters (usually excess ambient moisture leading to polymerization).

Quantitative Characterization Metrics

| Analytical Technique | Target Parameter | Expected Value | Diagnostic Significance |

| Ellipsometry | Film Thickness | 0.8 – 1.2 nm | Validates true monolayer formation. A thickness >1.5 nm definitively indicates unwanted bulk polymerization. |

| Goniometry | Advancing Water Contact Angle | 65° – 75° | Confirms uniform hydrophobic phenyl termination[3]. Angles <60° indicate incomplete coverage; >85° suggest multilayer aggregates. |

| FTIR Spectroscopy | C–D Stretching Mode | ~2270 cm⁻¹ | Confirms the presence of the deuterated phenyl ring. Provides a clean signal without C–H background interference[1]. |

| XPS | Si 2p Binding Energy | ~102.5 eV | Verifies the formation of the covalent Si–O–Si and Si–O–Substrate siloxane network. |

Troubleshooting Insight: If the contact angle is correct but the ellipsometric thickness is too high, the vapor phase was likely saturated with too much ambient water prior to evacuation. Ensure the chamber is properly purged with N₂ before drawing the vacuum.

References

-

Nanostructures prepared by vacuum-line deposition of organosilanes through a colloidal mask Source: AIP Publishing URL:[Link]

- Conductive polymer films grafted on organic substrates (US9530965B2)

-

Deposition of Dense Siloxane Monolayers from Water and Trimethoxyorganosilane Vapor Source: Langmuir - ACS Publications URL:[Link]

Sources

Application Note: Phenyltrichlorosilane-d5 as a Deuterium Tracer in Mechanistic Studies of Siloxane Polymerization and Interfacial Self-Assembly

Introduction & Scientific Rationale

Phenyltrichlorosilane (PTCS) is a foundational organosilicon building block used extensively in the synthesis of high-temperature poly(phenylsilsesquioxane) (PPSQ) polymers and the fabrication of self-assembled monolayers (SAMs) for organic electronics[1][2]. However, elucidating the exact reaction kinetics, molecular orientations, and phase-separation behaviors of phenyl rings in complex matrices is analytically challenging due to severe spectral overlap in standard 1 H NMR and vibrational spectroscopy.

Phenyltrichlorosilane-d5 (C 6 D 5 SiCl 3 ) [3] serves as a powerful isotopic tracer that circumvents these limitations. By replacing the five protons on the phenyl ring with deuterium, researchers can leverage the kinetic isotope effect and distinct spectral shifts to isolate the behavior of the phenyl group.

The E-E-A-T Rationale for Deuterium Labeling:

-

Vibrational Isolation: The C-D stretching frequency occurs in the "silent region" of the infrared/Raman spectrum (~2200–2300 cm −1 ), completely decoupled from the C-H stretches (~2800–3100 cm −1 ) of adventitious carbon or co-deposited alkylsilanes[4].

-